

# Demethoxyencecalinol: A Technical Overview of its Chemical Structure, Properties, and Biological Potential

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## Compound of Interest

Compound Name: *Demethoxyencecalinol*

Cat. No.: *B1596252*

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## Introduction

**Demethoxyencecalinol**, a member of the chromene class of compounds, is a natural product found in a variety of plant species. First identified in plants such as *Eupatorium adenophorum*, *Helianthella uniflora*, and *Ageratina altissima*, this molecule has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, spectroscopic data, and known biological context of

**Demethoxyencecalinol**, alongside detailed experimental protocols for its characterization. While direct evidence of its interaction with specific signaling pathways is not yet available in the public domain, we will explore potential avenues of investigation based on the activities of structurally related compounds.

## Chemical Structure and Properties

**Demethoxyencecalinol** is chemically known as 1-(2,2-dimethylchromen-6-yl)ethanol. Its structure features a benzopyran core with a 1-hydroxyethyl substituent at the 6-position and two methyl groups at the 2-position.

Chemical Structure:

Table 1: Physicochemical and Spectroscopic Data for **Demethoxyencecalinol**

Property	Value	Reference
Molecular Formula	C13H16O2	[1][2]
Molecular Weight	204.26 g/mol	[1][2]
IUPAC Name	1-(2,2-dimethylchromen-6-yl)ethanol	[1][2]
CAS Number	71822-00-9	[1]
SMILES	<chem>CC(C1=CC2=C(C=C1)OC(C=C2)(C)C)O</chem>	[1]
Physical Description	Powder	[1]
Purity (Typical)	>98%	[1]
Solubility	N/A	[1]

## Spectroscopic Analysis: Structural Elucidation by NMR

The definitive structure of **Demethoxyencecalinol** has been elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR data.

Table 2: <sup>1</sup>H NMR Spectroscopic Data for **Demethoxyencecalinol** (CDCl<sub>3</sub>)

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
3	5.60	d	9.9
4	6.25	d	9.9
5	7.15	d	8.2
7	7.02	dd	8.2, 2.1
8	7.28	d	2.1
1'	4.85	q	6.5
2'	1.47	d	6.5
2-Me	1.44	s	
2-Me	1.44	s	
OH	1.75	br s	

Table 3:  $^{13}\text{C}$  NMR Spectroscopic Data for **Demethoxyencecalinol** ( $\text{CDCl}_3$ )

Position	Chemical Shift ( $\delta$ , ppm)
2	76.9
3	122.9
4	130.5
4a	121.1
5	128.8
6	139.3
7	124.7
8	115.8
8a	153.8
1'	70.1
2'	25.1
2-Me	28.1
2-Me	28.1

## Experimental Protocols: NMR Spectroscopy

The following are typical experimental protocols for the acquisition of NMR data for the structural elucidation of **Demethoxyencecalinol**.[\[3\]](#)

General Parameters:

- Spectrometer: 500 MHz NMR Spectrometer
- Solvent: Deuterated chloroform ( $\text{CDCl}_3$ )
- Temperature: 298 K
- Reference: Tetramethylsilane (TMS) at 0.00 ppm

### $^1\text{H}$ NMR Spectroscopy:

- Prepare a solution of **Demethoxyencecalinol** in  $\text{CDCl}_3$  (approximately 5 mg/mL).
- Acquire a one-dimensional proton NMR spectrum.
- Typical acquisition parameters:
  - Spectral width: 12 ppm
  - Acquisition time: 4 seconds
  - Relaxation delay: 2 seconds
  - Number of scans: 16
- Process the data with an exponential window function (line broadening of 0.3 Hz) followed by Fourier transformation.
- Phase and baseline correct the spectrum.
- Reference the spectrum to the residual solvent peak or TMS.
- Integrate all signals and determine the multiplicity and coupling constants for each resonance.

### $^{13}\text{C}$ NMR Spectroscopy:

- Use the same sample prepared for  $^1\text{H}$  NMR spectroscopy.
- Acquire a one-dimensional carbon-13 NMR spectrum with proton decoupling.
- Typical acquisition parameters:
  - Spectral width: 220 ppm
  - Acquisition time: 1 second
  - Relaxation delay: 2 seconds

- Number of scans: 1024
- Process the data with an exponential window function (line broadening of 1.0 Hz) followed by Fourier transformation.
- Phase and baseline correct the spectrum.
- Reference the spectrum to the solvent peak (CDCl<sub>3</sub> at 77.16 ppm).

## Biological Activity and Potential Signaling Pathways

While specific studies on the biological activities of **Demethoxyencecalinol** are limited, the broader class of chromenes and related phenolic compounds have demonstrated a range of pharmacological effects.

### Potential Biological Activities:

- **Insecticidal Activity:** Chromenes isolated from *Ageratina altissima* have shown larvicidal and adulticidal activity against the *Aedes aegypti* mosquito, the vector for dengue fever. This suggests that **Demethoxyencecalinol** may possess insecticidal properties.
- **Antimicrobial, Anti-inflammatory, and Anticancer Potential:** Polyphenolic compounds, which include the chromene scaffold, are well-documented for their antioxidant, antimicrobial, anti-inflammatory, and anticancer activities. However, specific studies to confirm these activities for **Demethoxyencecalinol** are needed.

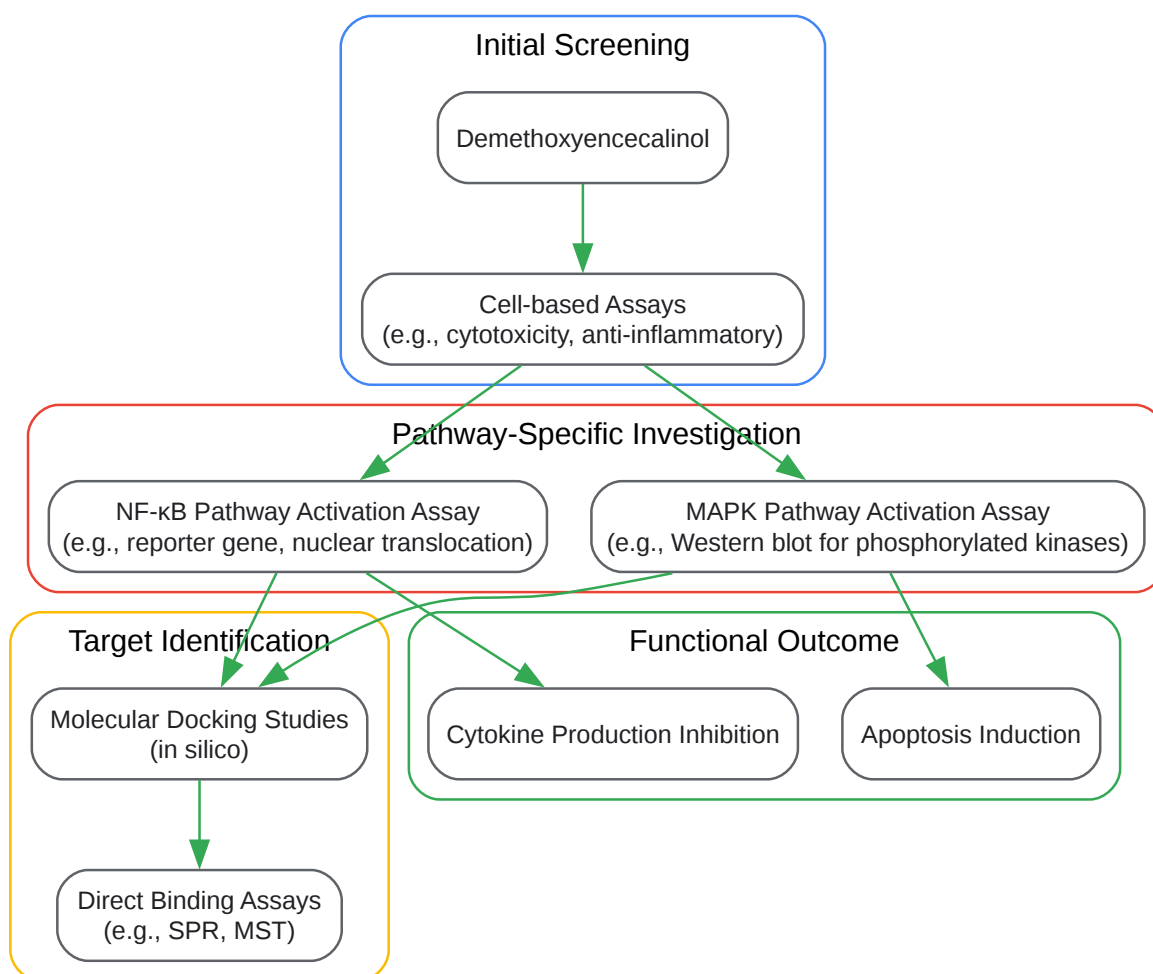
### Potential Signaling Pathway Interactions (Hypothetical):

Currently, there is no direct experimental evidence detailing the specific signaling pathways modulated by **Demethoxyencecalinol**. However, based on the activities of other natural products with similar structural motifs, the following pathways represent logical starting points for future investigation:

- **NF-κB Signaling Pathway:** The NF-κB pathway is a critical regulator of inflammation and cell survival. Many natural polyphenolic compounds exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB signaling cascade.

- **MAPK Signaling Pathway:** The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in various cancers, and it is a known target for a number of natural product-based therapeutic agents.

The diagram below illustrates a generalized workflow for investigating the potential interaction of **Demethoxyencecalinol** with these key signaling pathways.



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Caption: Hypothetical workflow for investigating the signaling pathway interactions of **Demethoxyencecalinol**.

## Isolation and Synthesis

Isolation from Natural Sources:

**Demethoxyencecalinol** is a naturally occurring compound isolated from various plants, including *Ageratina altissima* and *Helianthella uniflora*. A detailed, step-by-step experimental protocol for its isolation and purification is not readily available in the current body of scientific literature. Generally, the isolation of such compounds involves:

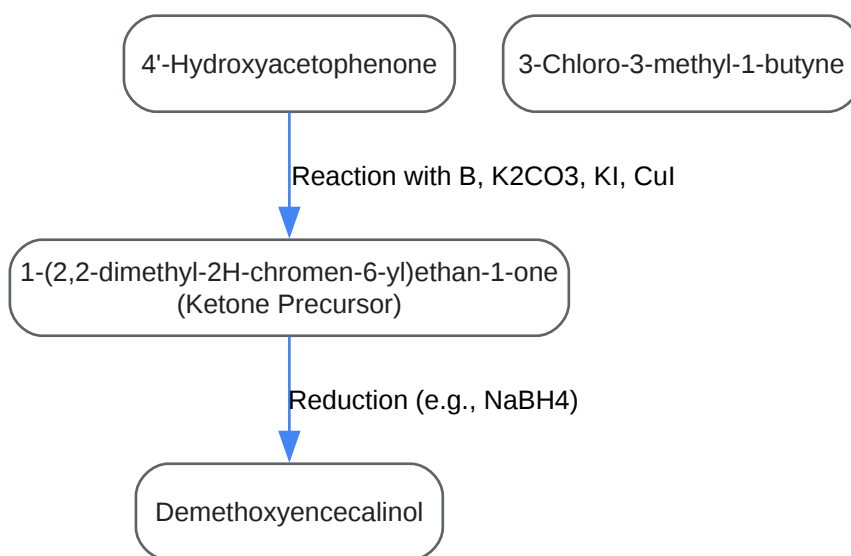
- **Extraction:** The dried and powdered plant material is typically extracted with organic solvents of increasing polarity, such as hexane, ethyl acetate, and methanol.
- **Fractionation:** The crude extracts are then subjected to column chromatography over silica gel or other stationary phases to separate the components based on polarity.
- **Purification:** Fractions containing the compound of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Chemical Synthesis:

A detailed protocol for the total synthesis of **Demethoxyencecalinol** is not published. However, a synthetic route for the closely related precursor, 1-(2,2-dimethyl-2H-chromen-6-yl)ethan-1-one, has been described. The final step to obtain **Demethoxyencecalinol** would involve the reduction of the ketone functionality to a secondary alcohol, a standard transformation in organic synthesis.

The diagram below outlines a plausible experimental workflow for the synthesis of **Demethoxyencecalinol** based on available literature for related compounds.





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